8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a nitrophenyl group attached to a pyrazoloquinoline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-ketoester to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinoline ring.
Functional Group Introduction: The ethoxy, fluorophenyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated precursors, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethoxy group, which may affect its chemical and biological properties.
8-ethoxy-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline:
8-ethoxy-1-(4-fluorophenyl)-3-(4-aminophenyl)-1H-pyrazolo[4,3-c]quinoline: Contains an aminophenyl group instead of a nitrophenyl group, which may alter its biological activity.
Uniqueness
The uniqueness of 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-11-12-22-20(13-19)24-21(14-26-22)23(15-3-7-18(8-4-15)29(30)31)27-28(24)17-9-5-16(25)6-10-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACUOAPHFZTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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